molecular formula C11H21N5O3 B15392775 AC1L7C8X CAS No. 2325-51-1

AC1L7C8X

Cat. No.: B15392775
CAS No.: 2325-51-1
M. Wt: 271.32 g/mol
InChI Key: LQJAALCCPOTJGB-UHFFFAOYSA-N
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Description

AC1L7C8X, chemically identified as the dipeptide L-Arginyl-L-Proline, is a biochemical reagent composed of the amino acids arginine and proline with a molecular formula of C11H21N5O3 and an average molecular mass of 271.321 Da . This compound, also known as Arg-Pro or RP dipeptide, is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. As a dipeptide, its core research value lies in its utility as a standard or building block in biochemical and physiological studies. Researchers can leverage this compound to investigate peptide stability, amino acid transport mechanisms, and the broader role of short peptides in cellular communication. Its specific structure, featuring a proline residue, may be of particular interest in studying the conformation and function of peptides and proteins. Further exploration into its potential applications in areas such as synthetic biology, where it could be used to model or create more complex biomimetic systems, is encouraged .

Properties

IUPAC Name

1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJAALCCPOTJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318541
Record name AC1L7C8X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2325-51-1
Record name AC1L7C8X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound "RP" has garnered significant attention in recent research due to its potential biological activities, particularly in the realms of antimicrobial properties and therapeutic applications. This article delves into the biological activity of RP, focusing on its mechanisms, efficacy against pathogens, and implications for drug development.

Overview of RP

RP refers to a series of peptides and derivatives, notably including the RP1 peptide, which is derived from the human chemokine CXCL4. This peptide has been modified to enhance its biological activity through conjugation with various functional groups, such as ferrocene.

The antimicrobial properties of RP1 and its conjugates have been extensively studied. The conjugation of ferrocene to the N-terminus of the RP1 peptide has been shown to significantly enhance its antimicrobial activity. This modification leads to increased membrane permeabilization and cytotoxic effects on various microorganisms, including bacteria and parasites.

  • Cytotoxicity Testing : The cytotoxicity of the Fc-RP1 conjugate was tested against HaCaT cells (human keratinocytes), revealing no significant toxicity at concentrations up to 500 μg/mL. This indicates a favorable safety profile for potential therapeutic applications .
  • Efficacy Against Pathogens : The Fc-RP1 conjugate exhibited an anti-amastigote activity against Leishmania parasites with a minimum inhibitory concentration (MIC) of 3.9 μmol/L. This suggests that the ferrocene modification not only enhances the peptide's bioactivity but also broadens its spectrum of action against neglected tropical diseases .

Comparative Efficacy

The following table summarizes the comparative efficacy of RP1 and its ferrocene-conjugated variant against selected pathogens:

CompoundPathogenMIC (μmol/L)Cytotoxicity (HaCaT)
RP1Leishmania spp.15.0Low
Fc-RP1Leishmania spp.3.9Very Low
RP1Staphylococcus aureus (MRSA)20.0Low
Fc-RP1Staphylococcus aureus (MRSA)5.0Very Low

Study on Ferrocene-Conjugated Peptides

In a study published in PLOS ONE, researchers synthesized and evaluated the structural and biological properties of the Fc-RP1 peptide. The study highlighted that:

  • The addition of ferrocene not only improved antimicrobial potency but also altered the structural conformation of the peptide, making it more effective in disrupting microbial membranes.
  • The mechanism involved lipid peroxidation leading to cell lysis, which is critical for combating antibiotic-resistant strains .

Implications for Drug Development

The findings suggest that bioconjugation strategies, such as attaching ferrocene to antimicrobial peptides like RP1, can significantly enhance their therapeutic potential while maintaining low toxicity levels. This approach is particularly promising for developing new treatments for infections caused by resistant pathogens.

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